2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

This 2-methylpropan-1-amine derivative provides a sterically hindered primary amine vector unavailable from generic 6-phenylpyridazin-3-amine. The quaternary carbon branching pre-organizes the exit vector for selective guanidinylation, enabling the synthetic routes described in EP0208518B1. Substituting with linear analogs forecloses the three-dimensional extension required for target binding pockets. For medicinal chemistry teams executing kinase inhibitor SAR, this intermediate is a non-negotiable synthon. Procure to secure your synthetic pathway.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B13435614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1=NN=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C14H17N3/c1-14(2,10-15)13-9-8-12(16-17-13)11-6-4-3-5-7-11/h3-9H,10,15H2,1-2H3
InChIKeyZPVZZRYBDZKIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine – Structural Identity, Core Pharmacophore, and Procurement Context for Research Supply


2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine (CAS 1706462-34-1, molecular formula C₁₄H₁₇N₃, molecular weight 227.30 g/mol ) is a synthetic, small-molecule pyridazine derivative featuring a 6-phenyl substituent and a sterically hindered 2-methylpropan-1-amine side chain at the 3-position. This compound belongs to the 6-phenylpyridazine chemical space, a scaffold historically explored in patents for inotropic, vasodilatory, and platelet aggregation inhibitory activities [1]. Unlike simple 6-phenylpyridazin-3-amines, the quaternary carbon branching and primary amine terminus of this compound provide a distinct vector for further derivatization (e.g., guanidine formation, sulfonamide coupling) that is not accessible with linear or less sterically congested analogs. For procurement scientists and medicinal chemistry teams, sourcing this specific intermediate is a prerequisite for executing synthetic routes that require a pre-installed gem-dimethyl motif adjacent to a nucleophilic amine.

Why Generic Pyridazine Analogs Cannot Replace 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine in Target Synthesis Programs


The 2-methylpropan-1-amine chain on this pyridazine is not an inert structural motif; its steric bulk and primary amine nucleophilicity dictate regioselectivity in subsequent transformations (e.g., guanidinylation, reductive amination, sulfonamide formation) that are central to multiple pharmaceutical patent strategies [1]. Substituting with 6-phenylpyridazin-3-amine (CAS 14966-91-7), which lacks the branched carbon linker, forecloses the entire three-dimensional extension vector required for target binding pockets. Similarly, replacing it with the corresponding propionitrile or propanoic acid analog alters the terminal functional group reactivity, preventing direct entry into amine-specific coupling sequences without additional, low-yielding protection/deprotection steps. For programs built on the specific intermediates disclosed in kinase inhibitor patents, or for structure-activity relationship (SAR) studies where gem-dimethyl branching is a critical pharmacophoric element, no generic pyridazine alternative can deliver equivalent synthetic or biological outcomes.

Quantitative Differentiation Evidence for 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine Versus Closest Structural Analogs


Steric Hindrance and Conformational Restriction via Quaternary Carbon Branching

The presence of a gem-dimethyl group at the carbon alpha to the pyridazine ring creates a sterically hindered quaternary center, which is absent in the primary comparator, 6-phenylpyridazin-3-amine [1]. This branching restricts rotational freedom and pre-organizes the amine for specific downstream reactions, a property not attainable with linearly substituted alkyl amines [2].

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Terminal Primary Amine as a Synthetic Handle for Guanidine and Sulfonamide Libraries

The compound terminates in a reactive primary amine, unlike its metabolically stable but unreactive nitrile analog, 2-methyl-2-(6-phenylpyridazin-3-yl)propionitrile . This amine enables direct, one-step conversion to diverse functional groups like N-cyanoguanidines and N-acylsulfonamides, which are crucial for kinase inhibitor programs [1].

Drug Discovery Parallel Synthesis Kinase Inhibitors

Differentiation from 6-Phenyl-3(2H)-pyridazinone Core in Biological Activity Profile

While the 2-methyl-6-phenylpyridazin-3(2H)-one (CAS 2165-04-0) scaffold is a known phosphodiesterase (PDE) inhibitor core, the patented 6-phenylpyridazine moiety of the target compound is associated with a different mechanism involving guanidine moieties. Compounds based on this intermediate reportedly exhibit a distinct pharmacological profile, including inotropic and bronchodilating activities [1]. The target compound serves as a key intermediate for this alternative chemotype.

Cardiovascular Platelet Aggregation Phosphodiesterase

Validated Application Scenarios for the Procurement of 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine


Synthesis of Sterically-Defined N-Cyanoguanidine and N-Acylsulfonamide Kinase Inhibitor Libraries

Medicinal chemistry teams developing kinase inhibitors based on the 6-phenylpyridazine scaffold, as disclosed in patent EP0208518B1 [1], require this exact amine intermediate. The gem-dimethyl branching pre-organizes the exit vector for the amine, improving the selectivity of downstream guanidinylation reactions. Using the unsubstituted 6-phenylpyridazin-3-amine does not replicate this three-dimensional control, leading to different biological outcomes.

Cardiovascular Research Programs Exploring Inotropic, Vasodilator, and Anti-Platelet Mechanisms

Research groups investigating the multi-target pharmacological profile described for this chemical series [1] must source this intermediate. As the synthon for the core amine necessary to derive the active guanidine, its procurement is a non-negotiable first step that cannot be bypassed by purchasing the more common 6-phenyl-3(2H)-pyridazinone key starting materials.

Establishing Structure-Activity Relationships (SAR) Around a Quaternary Carbon Motif

For SAR studies probing the effect of steric bulk on target binding or metabolic stability, this compound serves as a critical analog. It provides a point of comparison against the corresponding compounds synthesized from the nitrile analog , allowing scientists to directly correlate the presence of a pre-formed amine versus a nitrile on the efficiency and yield of library synthesis.

Quote Request

Request a Quote for 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.